molecular formula C6H11Br2NSe B14513490 2,6-Bis(bromomethyl)selenomorpholine CAS No. 62757-25-9

2,6-Bis(bromomethyl)selenomorpholine

Cat. No.: B14513490
CAS No.: 62757-25-9
M. Wt: 335.94 g/mol
InChI Key: DERUVYNPLIRXIU-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)selenomorpholine is an organoselenium compound characterized by the presence of bromomethyl groups attached to a selenomorpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)selenomorpholine typically involves the bromination of selenomorpholine derivatives. One common method is the photobromination of side-chain methyl groups on arenes using N-bromosuccinimide (NBS) under visible light irradiation. This method is highly selective and efficient, yielding the desired bis(bromomethyl) product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and selenium compounds.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(bromomethyl)selenomorpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The selenium atom in the selenomorpholine ring can participate in oxidation and reduction reactions, altering the oxidation state of selenium.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the selenium atom.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl groups.

    Oxidation Reactions: Products include selenoxides or selenones, depending on the extent of oxidation.

Scientific Research Applications

2,6-Bis(bromomethyl)selenomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organoselenium compounds.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying selenium’s role in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.

    Industry: It may be used in the development of new materials with unique electronic or catalytic properties

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)selenomorpholine involves its interaction with molecular targets through its bromomethyl and selenium groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

    2,6-Bis(bromomethyl)pyridine: Similar in structure but contains a pyridine ring instead of a selenomorpholine ring.

    2,6-Bis(bromomethyl)benzene: Contains a benzene ring, lacking the selenium atom.

Uniqueness: 2,6-Bis(bromomethyl)selenomorpholine is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activity not found in its carbon or nitrogen analogs .

Properties

CAS No.

62757-25-9

Molecular Formula

C6H11Br2NSe

Molecular Weight

335.94 g/mol

IUPAC Name

2,6-bis(bromomethyl)selenomorpholine

InChI

InChI=1S/C6H11Br2NSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6,9H,1-4H2

InChI Key

DERUVYNPLIRXIU-UHFFFAOYSA-N

Canonical SMILES

C1C([Se]C(CN1)CBr)CBr

Origin of Product

United States

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